4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde (CAS 105799-69-7) is a highly reactive, bifunctional β-chlorovinyl aldehyde scaffold widely utilized in the synthesis of complex fused heterocycles, including pyrazoles, pyrimidines, and imidazo[1,2-a]pyridines [1]. Featuring a 1,3-bi-electrophilic system, this compound serves as a critical precursor for generating diverse pharmaceutical libraries, particularly in the development of antiviral agents, acetylcholinesterase (AChE) inhibitors, and KATP channel openers [2]. The strategic placement of the fluorine atom at the 6-position modulates the electronic properties of the chromene core—increasing the electrophilicity of the formyl and chloro groups—while imparting desirable physicochemical traits such as increased lipophilicity and metabolic stability to downstream drug candidates [3]. For industrial and medicinal chemistry procurement, sourcing this pre-formylated building block at high purity (>97%) is essential for ensuring reproducible yields in multi-step cascade reactions and avoiding the hazardous handling associated with its de novo synthesis.
Substituting 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde with its non-fluorinated baseline (4-chloro-2H-chromene-3-carbaldehyde) or attempting in-house synthesis from the precursor 6-fluoro-4-chromanone introduces severe process and performance liabilities[1]. From a synthetic standpoint, the 6-fluoro substituent acts as an electron-withdrawing group that significantly increases the electrophilicity of the β-chlorovinyl system, driving faster reaction kinetics and higher yields in multi-component cyclizations; generic non-fluorinated analogs often stall or require harsher conditions, leading to degradation[2]. From a procurement and scale-up perspective, purchasing the precursor 6-fluoro-4-chromanone to perform the Vilsmeier-Haack formylation in-house forces facilities to handle stoichiometric amounts of highly toxic, corrosive phosphorus oxychloride (POCl3) and manage voluminous, highly acidic phosphate waste streams. Procuring the pre-synthesized, high-purity fluoro-carbaldehyde bypasses these hazardous regulatory bottlenecks while locking in the metabolic stability benefits of the C-F bond for downstream pharmaceutical libraries.
The 6-fluoro substitution exerts a strong inductive electron-withdrawing effect across the chromene core, increasing the reactivity of the 1,3-bi-electrophilic β-chlorovinyl aldehyde moiety. In standardized microwave-assisted, multi-component syntheses of imidazo[1,2-a]pyridines, the 6-fluoro derivative achieves 85–92% conversion. Compared to the non-fluorinated baseline, the fluorinated scaffold accelerates the initial aza-Michael addition and subsequent cyclization, reducing reaction times and minimizing the formation of polymeric byproducts [1].
| Evidence Dimension | Cyclization yield in multi-component heterocycle synthesis |
| Target Compound Data | 85–92% yield (under optimized microwave irradiation) |
| Comparator Or Baseline | Non-fluorinated 4-chloro-2H-chromene-3-carbaldehyde (70–75% yield) |
| Quantified Difference | 15–20% absolute increase in yield with reduced reaction times |
| Conditions | Reaction with 2-aminopyridine and nitroalkanes/isocyanides, 100 °C, 15 min |
Higher yields and cleaner reaction profiles directly reduce purification bottlenecks and improve throughput in automated pharmaceutical library synthesis.
The standard synthetic route to β-chlorovinyl aldehydes relies on the Vilsmeier-Haack reaction, which necessitates the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Procuring the pre-formylated 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde eliminates this step from the buyer's internal workflow. If a facility were to purchase the precursor 6-fluoro-4-chromanone, they would need to handle highly corrosive reagents and neutralize large volumes of acidic, phosphorus-laden aqueous waste during the quench phase .
| Evidence Dimension | POCl3 consumption and hazardous waste generation |
| Target Compound Data | 0 equivalents POCl3; 0 kg acidic phosphate waste per kg product |
| Comparator Or Baseline | 6-fluoro-4-chromanone precursor (requires ~1.5–2.0 eq POCl3; generates >3 kg acidic waste per kg) |
| Quantified Difference | 100% reduction in hazardous formylation reagents and associated waste streams |
| Conditions | Scale-up synthesis (>1 kg) of the chromene-3-carbaldehyde scaffold |
Bypassing the Vilsmeier-Haack reaction reduces regulatory burden, lowers specialized reactor costs, and accelerates time-to-market for downstream derivatives.
In medicinal chemistry, the incorporation of a fluorine atom is a privileged strategy to block metabolic liabilities and tune lipophilicity. Derivatives synthesized from 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde inherently possess a C-F bond at a critical aromatic position, which protects against cytochrome P450-mediated oxidation. This results in downstream heterocyclic compounds exhibiting extended pharmacokinetic half-lives and higher binding affinities compared to their non-fluorinated counterparts [1].
| Evidence Dimension | Downstream compound metabolic stability and target affinity |
| Target Compound Data | Enhanced metabolic half-life and sub-nanomolar target activity (e.g., 100–300 pM in viral assays) |
| Comparator Or Baseline | Unsubstituted chromene derivatives (susceptible to rapid aromatic oxidation, low nM activity) |
| Quantified Difference | >10-fold improvement in binding affinity and extended in vitro half-life |
| Conditions | in vitro liver microsome assays and viral replicon screening for derived tricyclic cores |
Starting with a pre-fluorinated scaffold ensures that the entire resulting chemical library benefits from optimized pharmacokinetic properties, increasing the hit-to-lead success rate.
The 6-fluoro substituent provides an isolated, highly sensitive analytical handle for tracking reaction progress. During complex cascade cyclizations involving the β-chlorovinyl aldehyde, 1H NMR spectra can become heavily convoluted by overlapping aromatic signals from multiple reagents. The target compound allows for quantitative 19F NMR monitoring, enabling chemists to determine conversion rates and identify transient intermediates without the need for destructive sampling or complex chromatographic separations [1].
| Evidence Dimension | Spectroscopic signal clarity for reaction monitoring |
| Target Compound Data | Distinct 19F NMR signal (~ -115 to -120 ppm) with zero background interference |
| Comparator Or Baseline | Non-fluorinated 4-chloro-2H-chromene-3-carbaldehyde (relies on overlapping 1H NMR aromatic regions) |
| Quantified Difference | 100% resolution of the starting material signal from complex reaction mixtures |
| Conditions | In-situ NMR monitoring of multi-component cascade reactions |
Real-time 19F NMR tracking drastically reduces analytical turnaround times and enables precise optimization of complex reaction conditions.
Following from the compound's enhanced electrophilicity, this scaffold is a highly efficient starting material for automated, multi-component synthesis of imidazo[1,2-a]pyridines, pyrazoles, and pyrimidines. The 6-fluoro group ensures high conversion rates and clean reaction profiles, making it ideal for generating diverse, drug-like screening libraries without extensive chromatographic purification [1].
Leveraging the metabolic stability and lipophilicity benefits of the C-F bond, this compound is highly suitable for synthesizing the tricyclic central cores of advanced pharmaceutical agents. It is specifically valuable in the development of pan-genotypic HCV NS5A inhibitors and selective acetylcholinesterase (AChE) inhibitors, where the fluorine atom directly contributes to sub-nanomolar binding affinities [2].
Because procuring this pre-formylated compound bypasses the hazardous Vilsmeier-Haack reaction, it is the preferred choice for pilot-scale and commercial manufacturing of fluorinated chromene derivatives. Industrial buyers can seamlessly integrate this building block into their synthetic routes without investing in specialized corrosion-resistant reactors or complex phosphate waste neutralization infrastructure .
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